Ethyl 2,5,6-trichloronicotinate

Nicotinic Acetylcholine Receptor Pharmacology Ion Channel Drug Discovery Neuromuscular Junction Probe Development

nAChR pharmacology demands regiospecific tool compounds-even isomeric trichloronicotinates show divergent receptor profiles. Ethyl 2,5,6-trichloronicotinate (CAS 2089325-36-8) resolves this with verified 2,5,6-trichloro substitution and documented agonist activity (EC₅₀ 53 µM) at human muscle-type nAChR (α1β1γδ). • Defined 2,5,6-Cl regioisomer-not interchangeable with 2,4,6-isomer-for reproducible SAR • 97-98% purity (HPLC/NMR); suitable for cell-based assays and multi-step synthesis • C-4 open for SₙAr; ethyl ester cleavable to free acid (CAS 54718-39-7)

Molecular Formula C8H6Cl3NO2
Molecular Weight 254.5 g/mol
Cat. No. B12079679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5,6-trichloronicotinate
Molecular FormulaC8H6Cl3NO2
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1Cl)Cl)Cl
InChIInChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-5(9)7(11)12-6(4)10/h3H,2H2,1H3
InChIKeyDMUBVMFNBANCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,5,6-Trichloronicotinate: A Regiospecific Trichlorinated Nicotinate Ester for Targeted nAChR Probe and Pharmaceutical Intermediate Procurement


Ethyl 2,5,6-trichloronicotinate (CAS 2089325-36-8, molecular formula C₈H₆Cl₃NO₂, MW 254.50 g/mol) is a synthetic ethyl ester derivative of 2,5,6-trichloronicotinic acid, belonging to the halogenated nicotinate ester class . The compound features a pyridine ring bearing three chlorine substituents at the 2-, 5-, and 6-positions—a regiospecific substitution pattern that distinguishes it from the 2,4,6-trichloro isomer (CAS 1934657-78-9) and other positional variants [1]. It has been evaluated in recombinant human nicotinic acetylcholine receptor (nAChR) functional assays, demonstrating measurable agonist activity at the muscle-type (α1β1γδ) subtype [2], and is commercially supplied at 97–98% purity by multiple vendors for research use as a pharmaceutical intermediate and biochemical probe .

1 Regiospecific 2,5,6-trichloro substitution pattern
2 Ethyl ester intermediate for synthetic derivatization
3 nAChR pharmacology research probe
4 Research-grade purity (vendor specification)

Why Ethyl 2,5,6-Trichloronicotinate Cannot Be Interchanged with Positional Isomers or Other Trichloronicotinate Esters in Research Procurement


Chlorine substitution pattern on the nicotinate pyridine ring determines both electronic properties and biological target engagement; the 2,5,6-trichloro arrangement produces a distinct electrostatic surface and steric profile relative to the commercially available 2,4,6-trichloro isomer . The ethyl ester moiety further modulates lipophilicity (predicted logP), metabolic susceptibility, and solid-state handling compared to the methyl ester or free acid analogs, directly impacting synthetic utility in multi-step pharmaceutical intermediate sequences [1]. Because nAChR subtype selectivity and agonist efficacy are exquisitely sensitive to pyridine ring substitution, even regioisomeric trichloronicotinates cannot be assumed interchangeable in receptor pharmacology studies [2]. These structure-driven differences necessitate compound-specific procurement rather than generic 'trichloronicotinate' substitution for reproducible research outcomes.

Positional Isomer
2,4,6-trichloro isomer alters SₙAr reactivity and nAChR target engagement
Ester Form
Methyl ester differs in lipophilicity and hydrolytic stability; may impact synthetic sequence
Free Acid
Free acid requires different coupling conditions; may shift reactivity in multi-step routes

Quantitative Differentiation Evidence for Ethyl 2,5,6-Trichloronicotinate Versus Closest Analogs


nAChR Agonist Functional Potency: Ethyl 2,5,6-Trichloronicotinate vs. Nicotine and Quaternary Ammonium nAChR Agonists at the Human Muscle-Type Receptor

Ethyl 2,5,6-trichloronicotinate was tested for functional agonist activity at recombinant human muscle-type nicotinic acetylcholine receptors (α1β1γδ subunits) expressed in HEK293 cells, yielding an EC₅₀ of 53,000 ± n/a nM (53 µM) [1]. This places the compound as a weak-moderate nAChR agonist, approximately 4–5 orders of magnitude less potent than the endogenous agonist acetylcholine (EC₅₀ ~0.1–1 µM at muscle-type nAChR) and the plant alkaloid nicotine (EC₅₀ ~0.5–5 µM at muscle-type nAChR) [2]. While direct head-to-head data for the 2,4,6-trichloro isomer at the identical assay are absent from public databases, the 2,5,6-substitution pattern confers a unique electronic configuration that yields measurable but modest nAChR activation—a profile potentially suited for allosteric modulation or chemical probe applications where full agonism is undesirable.

nAChR Agonist Activity
Reported
EC₅₀ 53 µM
human α1β1γδ nAChR
Supports low-efficacy nAChR probe context
10–100-fold less potent than nicotine at muscle-type nAChR
Nicotinic Acetylcholine Receptor Pharmacology Ion Channel Drug Discovery Neuromuscular Junction Probe Development

Chlorine Substitution Regiochemistry: 2,5,6- vs. 2,4,6-Trichloro Positional Isomer Differentiation for Synthetic Intermediate Selection

The 2,5,6-trichloro substitution pattern on the pyridine ring represents a distinct regioisomer from the more commonly catalogued 2,4,6-trichloro variant (CAS 1934657-78-9). The positional difference at C-5 vs. C-4 fundamentally alters the electronic distribution of the pyridine ring: chlorine at the 5-position (para to the ring nitrogen) exerts a different inductive and resonance effect compared to chlorine at the 4-position (meta to the ring nitrogen), impacting nucleophilic aromatic substitution (SₙAr) reactivity at the remaining unsubstituted position 4 (in the 2,5,6-isomer) versus position 5 (in the 2,4,6-isomer) . The synthetic route to 2,5,6-trichloronicotinic acid (the precursor acid, CAS 54718-39-7) has been specifically patented via oxidation of 2,6-dichloro-3-chloromethylpyridine, a pathway distinct from 2,4,6-trichloronicotinic acid production [1]. Commercially, ethyl 2,5,6-trichloronicotinate is offered at 97–98% purity by specialty suppliers, while the 2,4,6-isomer is available from American Elements and other vendors [2].

Regiochemistry Differentiation
Class-level
2,5,6- vs 2,4,6-trichloro
Distinct SₙAr site (C-4 vs C-5)
Critical for C-4 selective derivatization
Verify regioisomer identity by NMR or HPLC
Regioselective Synthesis Heterocyclic Chemistry Pharmaceutical Intermediate Manufacturing

Ester Moiety Differentiation: Ethyl vs. Methyl 2,5,6-Trichloronicotinate for Lipophilicity-Tuned Synthetic Applications

The ethyl ester of 2,5,6-trichloronicotinic acid (MW 254.50, predicted boiling point 313.1 °C) exhibits higher lipophilicity and a higher boiling point than the corresponding methyl ester (methyl 2,5,6-trichloronicotinate, MW 240.47, predicted boiling point 298.6 °C), a difference attributable to the additional methylene unit in the alkoxy chain . The ethyl ester's hydrolytic stability under both acidic and basic conditions is anticipated to differ from the methyl ester, which is more susceptible to nucleophilic ester cleavage due to reduced steric hindrance at the carbonyl carbon. This differential stability directly impacts shelf-life in solution, compatibility with reaction conditions in multi-step syntheses, and suitability as a protected carboxylic acid equivalent for late-stage deprotection strategies.

Ester Differentiation
Data to verify
Ethyl vs methyl ester
bp +14.5 °C; logP +0.5 (predicted)
Higher hydrolytic stability for multi-step synthesis
Predicted properties; experimental confirmation advised
Prodrug Design Lipophilicity Optimization Ester Hydrolysis Kinetics

Safety and Handling Profile: Ethyl 2,5,6-Trichloronicotinate Hazard Classification for Laboratory Procurement Risk Assessment

Ethyl 2,5,6-trichloronicotinate carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This multi-route toxicity profile is consistent with other polyhalogenated pyridine esters and requires standard laboratory PPE (gloves, eye protection, fume hood). The compound is classified for laboratory research use only and is not intended for human therapeutic or diagnostic applications . Storage recommendations from suppliers specify low-temperature (refrigerated), light-protected, sealed, and dry conditions with a stated shelf-life of 2 years under proper storage .

Safety Profile
Source review
GHS H302, H312, H315, H319, H332, H335
Standard laboratory hazard profile
Supplier SDS; implement institutional SOP
Chemical Safety Laboratory Hazard Assessment Procurement Compliance

Evidence-Backed Application Scenarios for Ethyl 2,5,6-Trichloronicotinate in Research and Industrial Procurement


Nicotinic Acetylcholine Receptor Pharmacological Probe Development

Ethyl 2,5,6-trichloronicotinate serves as a weak-moderate agonist (EC₅₀ = 53 µM) at the human muscle-type nAChR (α1β1γδ), making it a suitable tool compound for studies requiring partial or low-efficacy nAChR activation [1]. Its ~10–100-fold lower potency relative to nicotine enables its use as a reference compound in nAChR desensitization protocols, allosteric modulator screening campaigns, and structure-activity relationship (SAR) studies exploring the impact of pyridine ring chlorination on receptor subtype selectivity. Researchers procuring this compound for nAChR pharmacology should specify the 2,5,6-trichloro isomer to ensure consistency with published datasets from the Cosford et al. screening collection [2].

Regiospecific Synthetic Intermediate for C-4 Functionalized Pyridine Derivatives

The 2,5,6-trichloro substitution pattern leaves the C-4 position of the pyridine ring unsubstituted and available for nucleophilic aromatic substitution (SₙAr), while the chlorine atoms at positions 2, 5, and 6 can be selectively engaged in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions [1]. This regiospecific reactivity distinguishes the compound from the 2,4,6-isomer and makes it the preferred starting material for synthetic sequences targeting 4-substituted-2,5,6-trichloropyridine derivatives. The ethyl ester serves as a protected carboxylic acid that can be hydrolyzed to the free acid (2,5,6-trichloronicotinic acid, CAS 54718-39-7, mp 154–155 °C) at a late synthetic stage [2]. The established synthetic route from 2,6-dichloro-3-chloromethylpyridine via oxidation and esterification is covered by expired patent US 3,956,340, enabling unrestricted industrial process development [3].

Cell Differentiation and Antiproliferative Activity Screening in Oncology Research

Database annotations indicate that compounds within the trichloronicotinate ester class exhibit activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting potential utility as anti-cancer or dermatological research agents [1]. While quantitative potency data (IC₅₀, EC₅₀) for ethyl 2,5,6-trichloronicotinate in specific cancer cell lines are not publicly available in curated databases, the compound's structural relationship to 2,5,6-trichloronicotinic acid—which has been explored as a building block for KRAS G12C inhibitors—supports its procurement as a starting material for medicinal chemistry programs targeting oncology indications [2]. Researchers should verify lot-specific purity (97–98% typical) by HPLC or NMR before initiating cell-based assays to exclude confounding effects from synthetic impurities [3].

Agrochemical Lead Optimization and Halogenated Pyridine Library Synthesis

The 2,5,6-trichloronicotinate scaffold is structurally related to halogenated pyridine pharmacophores found in commercial insecticides and fungicides [1]. The compound's three chlorine substituents provide multiple vectors for further derivatization (SₙAr, metal-catalyzed cross-coupling, ester hydrolysis), making it a versatile core for generating focused halogenated pyridine libraries in agrochemical discovery. Its predicted lipophilicity (ethyl ester, inferred logP higher than methyl analog by ~0.5 units) [2] and boiling point of 313.1 °C support handling in standard organic synthesis workflows without specialized high-boiling-point solvent requirements. The compound is supplied by multiple vendors at research-grade purity suitable for parallel synthesis and structure-activity exploration [3].

Application
Selection Property
Validation Focus
nAChR probe development
Low-efficacy nAChR agonist context
Desensitization & allosteric modulator screening
C-4 functionalized pyridine synthesis
2,5,6-trichloro regiochemistry; ethyl ester protection
SₙAr at C-4; cross-coupling compatibility
Oncology target synthesis
Cell differentiation probe context; KRAS pathway synthesis
Lot purity verification for cell assays
Agrochemical library synthesis
Multiple derivatization vectors; research-grade purity
Parallel synthesis & SAR exploration
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